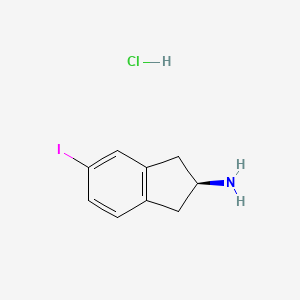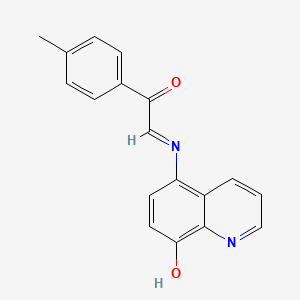
(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-Fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the 2-fluorobenzylamine is attached to the pyrrolidine ring. This can be achieved using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: EDCI and triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases and other enzymes that interact with the pyrrolidine ring.
Medicine
In medicinal chemistry, ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorobenzylamine moiety can interact with enzymes and receptors, modulating their activity. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
tert-butyl 4-(benzylamino)piperidine-1-carboxylate: Another similar compound with a piperidine ring and a benzylamine moiety.
Uniqueness
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzylamine moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the fluorobenzylamine moiety also provides distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
WJOAWDAWTNVLFJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2=CC=CC=C2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)









![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)
